molecular formula C7H5BrFIO B6357150 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene CAS No. 1628450-73-6

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Cat. No.: B6357150
CAS No.: 1628450-73-6
M. Wt: 330.92 g/mol
InChI Key: ONYIDRWMDNFQOP-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and methoxy groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Bromination: Introducing a bromine atom to the benzene ring through electrophilic aromatic substitution.

    Fluorination: Adding a fluorine atom using a fluorinating agent such as Selectfluor.

    Iodination: Incorporating an iodine atom via iodination reactions, often using iodine monochloride (ICl) or iodine (I2) with a suitable oxidizing agent.

    Methoxylation: Introducing a methoxy group (-OCH3) through nucleophilic substitution using methanol and a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, where its unique substituents can impart specific biological activities.

    Material Science: In the synthesis of advanced materials, such as liquid crystals or polymers with specific electronic properties.

    Chemical Biology: As a probe to study biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene depends on the specific application and reaction. In general, the compound can act as an electrophile or nucleophile in various reactions, interacting with molecular targets through its substituents. The bromine, fluorine, and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or act as an electron-donating group.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoro-3-iodobenzene: Lacks the methoxy group, making it less electron-rich.

    1-Bromo-2-fluoro-4-methoxybenzene:

    1-Bromo-3-fluoro-2-iodo-4-methoxybenzene: A positional isomer with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is unique due to the presence of all four substituents, which impart distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry, allowing for a wide range of reactions and applications.

Properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYIDRWMDNFQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 25-mL round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed (i-Pr)2NH (1.26 g, 12.48 mmol, 1.25 equiv), tetrahydrofuran (7 mL). This was followed by the addition of n-BuLi (2.5M in hexane) (4.8 mL) dropwise with stirring at −78° C. The mixture was stirred for 1 h at −78° C. Then this solution was added to the solution a solution of 1-bromo-2-fluoro-4-methoxybenzene (2.04 g, 9.95 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) at −78 degree C. and stirred for 30 min, then I2 (3.048 g, 12.00 mmol, 1.2 equiv) was added. The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath. The reaction progress was monitored by GCMS. The reaction was then quenched by the addition of 10 mL of water. The resulting solution was extracted with 2×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid. Mass spectrum (GC, m/z): Calcd. for C7H5BrFIO, 330.9 (M). found 330.9.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.048 g
Type
reactant
Reaction Step Four
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

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